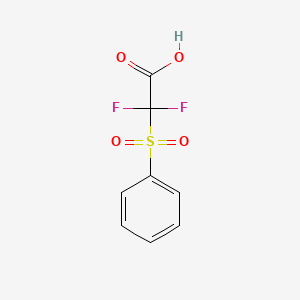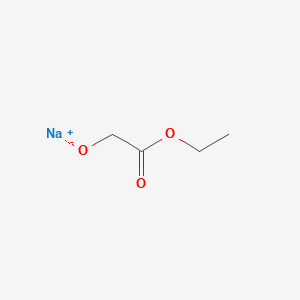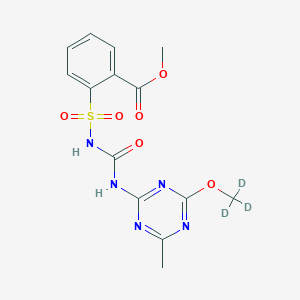
Metsulfuron-methyl-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metsulfuron-methyl-d3 is a deuterated form of metsulfuron-methyl, a sulfonylurea herbicide. This compound is primarily used for controlling broadleaf weeds and some annual grasses. It is a systemic herbicide with both foliar and soil activity, which inhibits cell division in shoots and roots .
Méthodes De Préparation
The synthesis of metsulfuron-methyl-d3 involves several steps:
Step 1: Adding a compound I into an ethanol solution of sodium ethoxide to prepare a compound II.
Step 2: Adding the compound II into a tetrahydrofuran solution of deuterated sodium methoxide and performing a reflux reaction to obtain a compound III.
Step 3: Suspending compound IV in anhydrous toluene, adding compound V dropwise, and adding triethylene diamine to prepare a toluene solution of compound VI under heating conditions.
Analyse Des Réactions Chimiques
Metsulfuron-methyl-d3 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into its reduced form.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include sodium ethoxide, deuterated sodium methoxide, and triethylene diamine. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Metsulfuron-methyl-d3 has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for studying the behavior of herbicides.
Biology: It is used to study the effects of herbicides on plant physiology and weed management.
Medicine: Research on its potential effects on human health and its environmental impact.
Industry: Used in the agricultural industry for weed control in various crops
Mécanisme D'action
Metsulfuron-methyl-d3 works by inhibiting the activity of acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids such as valine and isoleucine. This inhibition prevents cell division and growth, leading to the death of the target plants .
Comparaison Avec Des Composés Similaires
Metsulfuron-methyl-d3 is similar to other sulfonylurea herbicides such as chlorsulfuron and sulfosulfuron. its deuterated form provides unique advantages in research applications, such as improved stability and traceability in analytical studies. Other similar compounds include:
Chlorsulfuron: Another sulfonylurea herbicide with similar mechanisms of action.
Sulfosulfuron: Used for controlling a wide range of weeds in various crops
Propriétés
Numéro CAS |
2377723-88-9 |
|---|---|
Formule moléculaire |
C14H15N5O6S |
Poids moléculaire |
384.38 g/mol |
Nom IUPAC |
methyl 2-[[4-methyl-6-(trideuteriomethoxy)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]benzoate |
InChI |
InChI=1S/C14H15N5O6S/c1-8-15-12(18-14(16-8)25-3)17-13(21)19-26(22,23)10-7-5-4-6-9(10)11(20)24-2/h4-7H,1-3H3,(H2,15,16,17,18,19,21)/i3D3 |
Clé InChI |
RSMUVYRMZCOLBH-HPRDVNIFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC)C |
SMILES canonique |
CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


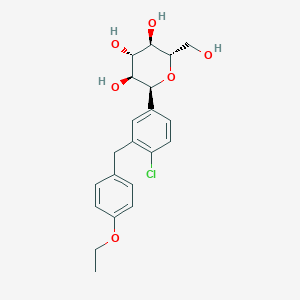
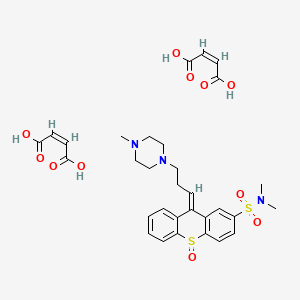
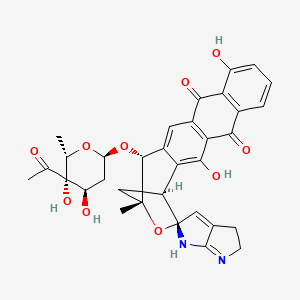
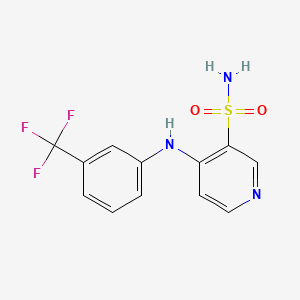
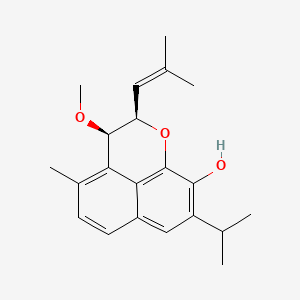
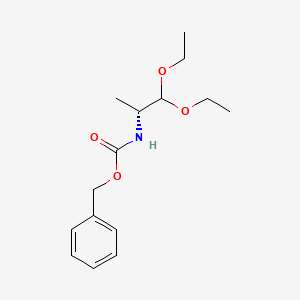

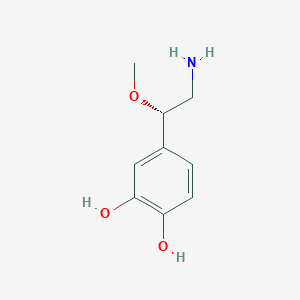
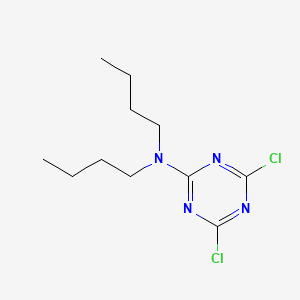
![2-{3-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]propyl}-2h,3h-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B13425184.png)
![[1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B13425186.png)
